molecular formula C15H18O3 B1323857 cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735270-28-7

cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323857
CAS No.: 735270-28-7
M. Wt: 246.3 g/mol
InChI Key: SITPEVSEKLINBY-UHFFFAOYSA-N
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Description

“Cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid”, also known as Mcc, is a chiral cyclohexanecarboxylic acid. It has gained significant attention in the fields of pharmaceuticals and materials science. The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18O3 . The InChI code for the compound is 1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+ .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Isoindoloquinazolines : The reaction of cis-2-(4-methylbenzoyl)cyclohexane-carboxylic acid with o-phenylenediamine led to the synthesis of 5a-p-Methylphenyl-5a,5b,6,7,8,9,9a,10-octahydro-5H-isoindolo[2,1-a]benzimidazol-10-one. This study highlights the compound's importance in synthesizing isomeric compounds with specific annelation patterns (Sillanpää, Csende, & Stájer, 1995).

Preparation and Stereostructure of Derivatives

  • Preparation of Partially Saturated Isoindolo-Benzoxazinones : The preparation of various isoindolo-benzoxazinones derivatives, involving cis-2-(p-methylbenzoyl)cyclohexanecarboxylic acid, was studied. The stereostructures of these compounds were established using NMR spectroscopy (Sohár, Stájer, Nagy, & Bernáth, 1995).

Chemical Analysis and Method Development

  • Monitoring of Pyrethroid Metabolites : A method was developed for determining various pyrethroid metabolites, including derivatives of cyclopropane-carboxylic acid, in which cis-4-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid played a role in the analytical process (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

Catalysis and Chemical Reactions

  • Asymmetric Synthesis in Catalysis : Research on the asymmetric synthesis of 2-methyl cyclohexane carboxylic acids involved the use of this compound. The study focused on the diastereoselective hydrogenation process and the catalytic activity in such reactions (Besson et al., 2000).

Properties

IUPAC Name

4-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(9-7-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITPEVSEKLINBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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